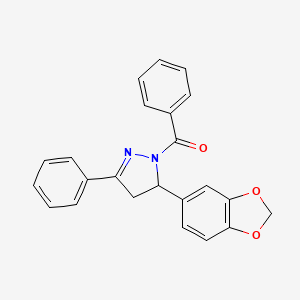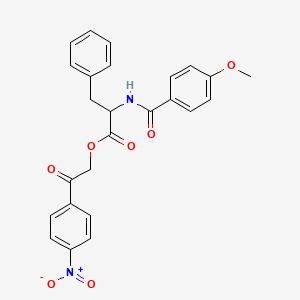
2-oxo-4-propyl-2H-chromen-7-yl benzoate
Overview
Description
2-oxo-4-propyl-2H-chromen-7-yl benzoate is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.10485899 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
- The structure of similar coumarin derivatives has been elucidated through single-crystal X-ray crystallography, highlighting their crystalline properties and molecular bonding characteristics. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, providing insights into intramolecular and intermolecular hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antibacterial Effects
- Compounds related to 2-oxo-4-propyl-2H-chromen-7-yl benzoate have been studied for their antibacterial properties. For instance, derivatives of 4-hydroxy-chromen-2-one demonstrated significant bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).
Anticancer Potential
- Hybrid molecules incorporating coumarin units have been synthesized, showing potential as anticancer agents. Studies involving indole-coumarin hybrids have shown dose-dependent cytotoxic effects on human breast adenocarcinoma cell lines, suggesting promising avenues for novel anticancer drug development (Kamath et al., 2015).
Synthesis of Derivatives
- Research has focused on synthesizing novel derivatives based on coumarin structures. For example, thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized and proposed for further study in terms of their biological activities (Čačić et al., 2009).
Cytotoxic Activity
- Studies on novel thiazole derivatives bearing a coumarin nucleus have demonstrated potent cytotoxic activity, suggesting their potential in therapeutic applications (Gomha & Khalil, 2012).
Synthesis Techniques
- Research has also explored efficient synthesis methods for coumarin derivatives. Techniques like ultrasound-promoted synthesis have been employed for rapid and effective production of these compounds (Gomha & Khalil, 2012).
Properties
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-2-6-14-11-18(20)23-17-12-15(9-10-16(14)17)22-19(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFMPUXCLKCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4906130.png)

![3-[(4-benzyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4906133.png)
![N-benzyl-2-[(2,3-difluorophenoxy)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4906141.png)
![2-(methylamino)-5-[(2-thienylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4906147.png)

![2-{[(2-amino-5-methylphenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B4906167.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B4906174.png)
![N-methyl-N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B4906175.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanethiol dihydrochloride](/img/structure/B4906185.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4906199.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2-butanamine](/img/structure/B4906208.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4906212.png)
